- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)

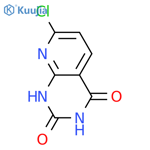

![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://de.kuujia.com/scimg/cas/938443-20-0x500.png)

938443-20-0 structure

Produktname:2,4,7-Trichloropyrido[2,3-d]pyrimidine

CAS-Nr.:938443-20-0

MF:C7H2Cl3N3

MW:234.469877719879

MDL:MFCD11109463

CID:796680

PubChem ID:37819133

2,4,7-Trichloropyrido[2,3-d]pyrimidine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine

- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-

- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine

- zlchem 38

- PubChem20630

- C7H2Cl3N3

- QC-8

- ZLB0025

- DNFDLCRLLQVUQK-UHFFFAOYSA-N

- RW3233

- 6004AC

- PB20564

- FCH1402532

- SY011612

- AM807611

- ST2403652

- AX8158866

- AB0080808

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)

- MFCD11109463

- J-507091

- EN300-3253335

- Z1269166412

- SCHEMBL1216985

- A844720

- DTXSID00653353

- CS-B0238

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR

- AS-41727

- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine

- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-

- AKOS015850445

- AC-24556

- DB-079720

- 938443-20-0

-

- MDL: MFCD11109463

- Inchi: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H

- InChI-Schlüssel: DNFDLCRLLQVUQK-UHFFFAOYSA-N

- Lächelt: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1

Berechnete Eigenschaften

- Genaue Masse: 232.93100

- Monoisotopenmasse: 232.931

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 0

- Komplexität: 192

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.7

- Topologische Polaroberfläche: 38.7

Experimentelle Eigenschaften

- Dichte: 1.685

- Schmelzpunkt: Not available

- Siedepunkt: 316.4±42.0℃ at 760 mmHg

- Flammpunkt: Not available

- Brechungsindex: 1.688

- PSA: 38.67000

- LogP: 2.98500

- Dampfdruck: Not available

2,4,7-Trichloropyrido[2,3-d]pyrimidine Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII

- Code der Gefahrenkategorie: 25-41

- Sicherheitshinweise: 26-39-45

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,4,7-Trichloropyrido[2,3-d]pyrimidine Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,4,7-Trichloropyrido[2,3-d]pyrimidine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D494931-1G |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 1g |

$140 | 2024-05-23 | |

| eNovation Chemicals LLC | K04776-1g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | >95% | 1g |

$280 | 2024-05-23 | |

| eNovation Chemicals LLC | K04776-25g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | >95% | 25g |

$4000 | 2024-05-23 | |

| eNovation Chemicals LLC | K13258-5g |

2,4,7-Trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 5g |

$1800 | 2023-05-08 | |

| eNovation Chemicals LLC | D494931-500MG |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 500mg |

$100 | 2024-05-23 | |

| Enamine | EN300-3253335-1.0g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 1.0g |

$114.0 | 2025-03-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |

2,4,7-Trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95+% | 1g |

2536.0CNY | 2021-08-04 | |

| Enamine | EN300-3253335-0.05g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.05g |

$26.0 | 2025-03-18 | |

| Enamine | EN300-3253335-0.1g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.1g |

$40.0 | 2025-03-18 | |

| Enamine | EN300-3253335-0.5g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.5g |

$89.0 | 2025-03-18 |

2,4,7-Trichloropyrido[2,3-d]pyrimidine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

Referenz

- Preparation of heterocycles as mTOR inhibitors, China, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

Referenz

- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C

Referenz

- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C

Referenz

- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C

1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C

Referenz

- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C

1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C

Referenz

- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

Referenz

- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

Referenz

- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled

1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled

Referenz

- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C

Referenz

- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

Referenz

- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled

1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C

1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C

Referenz

- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,

2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials

2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products

2,4,7-Trichloropyrido[2,3-d]pyrimidine Verwandte Literatur

-

Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) Verwandte Produkte

- 1261603-03-5(2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic Acid)

- 1049874-22-7(2-4-(2-Amino-1,3-thiazol-4-yl)phenylacetamide)

- 2680884-13-1(benzyl N-methyl-N-(3-methyl-4-nitrophenyl)carbamate)

- 1250704-93-8((4-ethylphenyl)-(5-methylfuran-2-yl)methanol)

- 1091075-03-4(N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylbenzamide)

- 2160-56-7(5-bromo-4-nitrothiophene-2-carbonitrile)

- 1805292-86-7(3-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonyl chloride)

- 53003-18-2(4-Chloro-5-methylisatin)

- 5439-93-0(2-{(diethylamino)carbothioylsulfanyl}acetic Acid)

- 2098015-81-5(2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine

Reinheit:99%

Menge:5g

Preis ($):512.0